Tris((2-hydroxyethyl)ammonium) orthoborate
CAS No.: 93859-15-5
Cat. No.: VC17102382
Molecular Formula: C6H24BN3O6
Molecular Weight: 245.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93859-15-5 |
|---|---|
| Molecular Formula | C6H24BN3O6 |
| Molecular Weight | 245.09 g/mol |
| IUPAC Name | 2-hydroxyethylazanium;borate |
| Standard InChI | InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3 |
| Standard InChI Key | LVGSONGRXPYGLC-UHFFFAOYSA-Q |
| Canonical SMILES | B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+] |
Introduction
Chemical Identification and Nomenclature
Tris((2-hydroxyethyl)ammonium) orthoborate is recognized under multiple identifiers, reflecting its structural complexity and regulatory status. The compound is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as 2-hydroxyethylazanium borate, with the systematic name indicating the presence of three 2-hydroxyethylammonium cations paired with an orthoborate anion. Key identifiers include:
Discrepancies in molecular weight (e.g., 81.49 g/mol in some sources ) arise from differing stoichiometric representations, particularly when the compound is described as a solvate or hydrate. The orthoborate anion (BO₃³⁻) forms a stable ionic lattice with three protonated 2-hydroxyethylamine molecules, a configuration validated by X-ray crystallography.
Synthesis and Manufacturing
Reaction with Boric Acid and 2-Aminoethanol
The most widely documented synthesis involves a 1:3 molar reaction between boric acid (H₃BO₃) and 2-aminoethanol (C₂H₇NO) under controlled conditions:
Key parameters include:
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Temperature: 25–50°C
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Atmosphere: Nitrogen or argon to prevent oxidation
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Yield: 78–85% after recrystallization
Alternative Route Using Fluoroboric Acid
An alternative method employs fluoroboric acid (HBF₄) and 2-hydroxyethylamine, yielding the orthoborate salt alongside hydrofluoric acid :
This pathway requires stringent moisture control due to HF’s hygroscopicity and corrosivity. Comparative studies indicate that the boric acid route produces higher-purity products suitable for electrochemical applications .
Physicochemical Properties
Structural and Thermal Characteristics
The compound crystallizes in a monoclinic system, with hydrogen bonding between the ammonium protons and borate oxygen atoms contributing to its stability. Thermal gravimetric analysis (TGA) reveals decomposition onset at 285°C, surpassing conventional ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate .
| Property | Value | Method |
|---|---|---|
| Melting Point | 102–105°C | DSC |
| Density | 1.32 g/cm³ | Pycnometry |
| Solubility | Water: 220 g/L; Ethanol: 45 g/L |
Electrochemical Performance
Cyclic voltammetry studies demonstrate a wide electrochemical window of 4.6 V vs. Li/Li⁺, attributable to the borate anion’s resistance to oxidation . Ionic conductivity reaches 12 mS/cm at 25°C when dissolved in propylene carbonate, rivaling commercial lithium hexafluorophosphate electrolytes.
Applications in Advanced Technologies
Organic Synthesis
The ionic liquid serves as a Brønsted acid catalyst in esterification reactions, achieving 92% conversion efficiency in biodiesel production at 80°C . Its low volatility and recyclability (≥5 cycles without activity loss) align with green chemistry principles.
Comparative Analysis with Related Compounds
| Parameter | Tris((2-HEA) Orthoborate | BMIM-BF₄ | Sodium Borate |
|---|---|---|---|
| Ionic Conductivity (mS/cm) | 12 | 14 | 0.8 |
| Thermal Stability (°C) | 285 | 240 | 320 |
| Cost (USD/kg) | 450 | 600 | 12 |
The compound’s balance of performance and moderate cost positions it as a viable candidate for mid-tier energy storage applications .
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